3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide
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Overview
Description
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide is a chemical compound with the molecular formula C12H18INO2. It is an iodide salt of an anilinium derivative, characterized by the presence of a carboxyl group, an ethyl group, and two methyl groups attached to the nitrogen atom of the aniline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halide-substituted anilinium derivatives.
Scientific Research Applications
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the carboxyl and ethyl groups, making it less reactive in certain chemical reactions.
N-Ethyl-N,N-dimethylanilinium chloride: Similar structure but with a chloride ion instead of iodide.
3-Carboxy-N,N-dimethylanilinium iodide: Similar but lacks the ethyl group.
Uniqueness
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide is unique due to the presence of both the carboxyl and ethyl groups, which enhance its reactivity and versatility in various chemical reactions. The iodide ion also contributes to its distinct properties compared to other halide-substituted anilinium derivatives .
Properties
CAS No. |
60973-90-2 |
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Molecular Formula |
C11H16INO2 |
Molecular Weight |
321.15 g/mol |
IUPAC Name |
(3-carboxyphenyl)-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C11H15NO2.HI/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14;/h5-8H,4H2,1-3H3;1H |
InChI Key |
MAEGIIJBAUQJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=CC=CC(=C1)C(=O)O.[I-] |
Origin of Product |
United States |
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